Cas no 161282-95-7 (31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy-)

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- structure
161282-95-7 structure
Product Name:31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy-
Numero CAS:161282-95-7
MF:C11H12O4
MW:208.210583686829
CID:136672
PubChem ID:697594
Update Time:2025-04-19

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy-
    • 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacyc...
    • 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,
    • 25,26-bis-O-(diethoxyphosphoryl)calix[4]arene
    • 25,27-bis(diethoxyphosphonoxy)-26,28-dihydroxycalix[4]arene
    • 25,27-bis-O-(diethoxyphosphoryl)calixarene
    • 25,27-dimethoxycalix[4]arene-crown-6
    • 25,27-dimethoxycalix< 4> arene-crown-6
    • O,O-BIS(DIETHOXYPHOSPHORYL)CALIX[4]ARENE
    • TIMTEC-BB SBB000471
    • RARECHEM BK HC T324
    • TRANS-2,5-DIMETHOXYCINNAMIC ACID
    • 3-(2,5-DIMETHOXYPHENYL)-2-PROPENOIC ACID
    • AKOS BBS-00007757
    • OTAVA-BB BB0109770774
    • 1,3-Dimethoxycalix[4]arenecrown-6, 99+%
    • ACon1_002358
    • 3-(2,5-Dimethoxyphenyl)acrylic acid
    • SR-01000597139-1
    • W-108789
    • MEGxp0_001746
    • CHEBI:166652
    • D1972
    • 161282-95-7
    • Z57040478
    • AMY3766
    • Cinnamic acid, 2,5-dimethoxy-, trans-
    • NCGC00169921-01
    • 2,5-Dimethoxycinnamic acid
    • 2',5'-Dimethoxycinnamic acid
    • SCHEMBL529637
    • 3-(1,4-dimethoxybenzen-2-yl)prop-2E-enoic acid
    • MFCD00004378
    • AKOS000119864
    • AS-11998
    • EN300-17801
    • 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)-
    • HMS1648D01
    • AC-10328
    • BENZYLBUTANEDIOICACIDANHYDRIDE
    • (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
    • SR-01000597139
    • BRD-K27830747-001-01-0
    • 38489-74-6
    • (2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid
    • 10538-51-9
    • 2,5-Dimethoxycinnamicacid
    • 3(1,4-dimethoxybenzene-2-yl)prop-2E-enoic acid
    • EN300-367326
    • InChI=1/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3
    • (E)-3-(2,5-Dimethoxyphenyl)acrylic acid
    • CS-W015224
    • 2,5-Dimethoxycinnamic acid, predominantly trans, 99%
    • (E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
    • 2,5-Dimethoxycinnamic acid, predominantly trans
    • 90D11933-71FC-4DE6-9A98-08A4D0359C35
    • Q63409132
    • F0722-1515
    • (2E)-3-(2,5-dimethoxyphenyl)acrylic acid
    • LS-13946
    • EINECS 234-114-9
    • Inchi: 1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+
    • Chiave InChI: JPQWWJZORKTMIZ-ZZXKWVIFSA-N
    • Sorrisi: O(C)C1C=CC(=CC=1/C=C/C(=O)O)OC

Proprietà calcolate

  • Massa esatta: 208.07355886g/mol
  • Massa monoisotopica: 208.07355886g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 55.8Ų

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.0519 (rough estimate)
  • Punto di fusione: 147-150 °C
  • Punto di ebollizione: 639.89°C (rough estimate)
  • Indice di rifrazione: 1.6000 (estimate)
  • PSA: 55.76000
  • LogP: 1.80160
  • Solubilità: Non disponibile

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- Informazioni sulla sicurezza

  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 37/39-26
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.